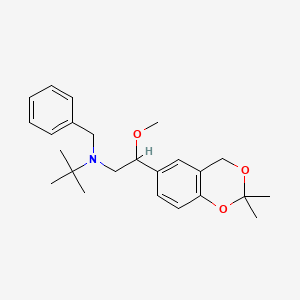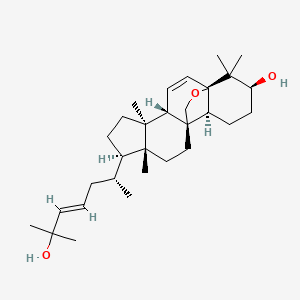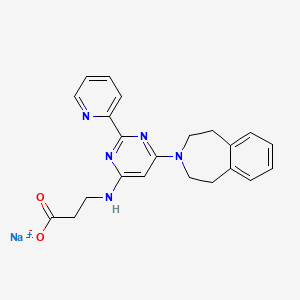![molecular formula C30H47N3O9S B583319 (7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid CAS No. 75290-60-7](/img/structure/B583319.png)
(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,15-Leukotriene C4, also known as Eoxin C4, is a leukotriene compound produced by the enzymatic reaction of arachidonic acid. It is a proinflammatory mediator that plays a significant role in promoting inflammatory responses. This compound can increase the permeability of blood vessels, causing fluid and white blood cells to leak out, thereby increasing the number of inflammatory cells in the tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: 14,15-Leukotriene C4 is synthesized from arachidonic acid through the actions of 15- and 12-lipoxygenases. The intermediates involved in this process include 15-hydroperoxyeicosatetraenoic acid and 14,15-leukotriene A4 . The synthesis predominantly occurs in eosinophils, although mast cells and nasal polyps can also produce it .
Industrial Production Methods: This process is typically carried out under controlled laboratory conditions to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: 14,15-Leukotriene C4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and its role in inflammatory responses .
Common Reagents and Conditions:
Oxidation: This reaction involves the addition of oxygen to the compound, often facilitated by enzymes such as lipoxygenases.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts or reagents.
Major Products Formed: The major products formed from these reactions include various leukotrienes and eoxins, which are essential for the compound’s role in inflammation and immune responses .
Scientific Research Applications
14,15-Leukotriene C4 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used to study the mechanisms of lipid oxidation and the role of lipoxygenases in biochemical pathways.
Biology: It is crucial for understanding the inflammatory response and the role of leukotrienes in immune regulation.
Medicine: It is used in research related to asthma, allergic reactions, and other inflammatory diseases. .
Industry: While its industrial applications are limited, it is used in the production of research-grade chemicals and reagents for scientific studies
Mechanism of Action
14,15-Leukotriene C4 exerts its effects by binding to specific receptors on the surface of target cells. These receptors include cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2 . Upon binding, the compound triggers a series of intracellular signaling pathways that lead to the release of inflammatory cytokines, increased vascular permeability, and the migration of immune cells to sites of inflammation . This mechanism is crucial for its role in promoting inflammatory responses and its potential therapeutic applications .
Comparison with Similar Compounds
14,15-Leukotriene C4 is unique among leukotrienes due to its specific structure and biological activity. Similar compounds include:
Leukotriene C4: Another leukotriene with similar inflammatory properties but different structural features.
Leukotriene D4: Known for its role in bronchoconstriction and asthma.
Leukotriene E4: Involved in prolonged inflammatory responses
Compared to these compounds, 14,15-Leukotriene C4 has a distinct role in increasing vascular permeability and promoting the migration of inflammatory cells .
Properties
CAS No. |
75290-60-7 |
|---|---|
Molecular Formula |
C30H47N3O9S |
Molecular Weight |
625.8 g/mol |
IUPAC Name |
(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid |
InChI |
InChI=1S/C30H47N3O9S/c1-2-3-12-15-24(34)25(16-13-10-8-6-4-5-7-9-11-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h4,6-10,13,16,22-25,34H,2-3,5,11-12,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b6-4-,9-7-,10-8+,16-13+/t22-,23-,24-,25+/m0/s1 |
InChI Key |
OBQVBASHEWLKCQ-PKBWNXTMSA-N |
SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Synonyms |
Eoxin C4; EXC4; 14,15-LTC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster](/img/structure/B583240.png)



![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/new.no-structure.jpg)
![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)
![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)
![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)



![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)
